

Commercial suppliers of enantiomerically pure 1-Methylpyrrolidine-2-methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylpyrrolidine-2-methanol

Cat. No.: B7805420

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Abstract

Enantiomerically pure **1-Methylpyrrolidine-2-methanol**, in both its (R)- and (S)-configurations, serves as a critical chiral building block in modern asymmetric synthesis and pharmaceutical development. Its structural motif is incorporated into a variety of active pharmaceutical ingredients (APIs), making the reliable sourcing of high-purity enantiomers a paramount concern for researchers and process chemists. This guide provides an in-depth analysis of the commercial landscape for this versatile chiral auxiliary. We will explore the synthesis and purification strategies employed by leading suppliers, delve into the critical analytical techniques for enantiopurity and overall purity assessment, and discuss the implications of supplier choice on experimental outcomes and regulatory compliance. This document serves as a practical, field-proven resource for navigating the procurement of this essential chiral intermediate.

Introduction: The Strategic Importance of Chiral 1-Methylpyrrolidine-2-methanol

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. When functionalized with a hydroxymethyl group at the C2 position, as in **1-Methylpyrrolidine-2-methanol**, a key chiral center is introduced. The absolute configuration of this stereocenter profoundly influences the pharmacological activity of the final API.

Consequently, access to enantiomerically pure forms of this building block is not merely a matter of convenience but a fundamental requirement for the development of stereochemically defined drugs.

The two enantiomers, (R)-**1-Methylpyrrolidine-2-methanol** and (S)-**1-Methylpyrrolidine-2-methanol**, are widely utilized as chiral ligands in asymmetric catalysis, as starting materials for the synthesis of more complex chiral molecules, and as resolving agents for racemic mixtures. Their utility spans a broad range of therapeutic areas, including but not limited to, treatments for neurological disorders, infectious diseases, and oncology.

Commercial Synthesis and Purification Strategies

The commercial availability of enantiomerically pure **1-Methylpyrrolidine-2-methanol** is primarily reliant on two synthetic approaches: the chiral pool approach starting from natural amino acids, and asymmetric synthesis.

The Chiral Pool Approach: Leveraging Nature's Stereochemistry

The most common and economically viable route to enantiomerically pure **1-Methylpyrrolidine-2-methanol** begins with the naturally occurring amino acid, L-proline, to yield the (S)-enantiomer, or its less common enantiomer, D-proline, for the (R)-enantiomer.

Experimental Protocol: A Representative Synthesis of (S)-**1-Methylpyrrolidine-2-methanol** from L-proline

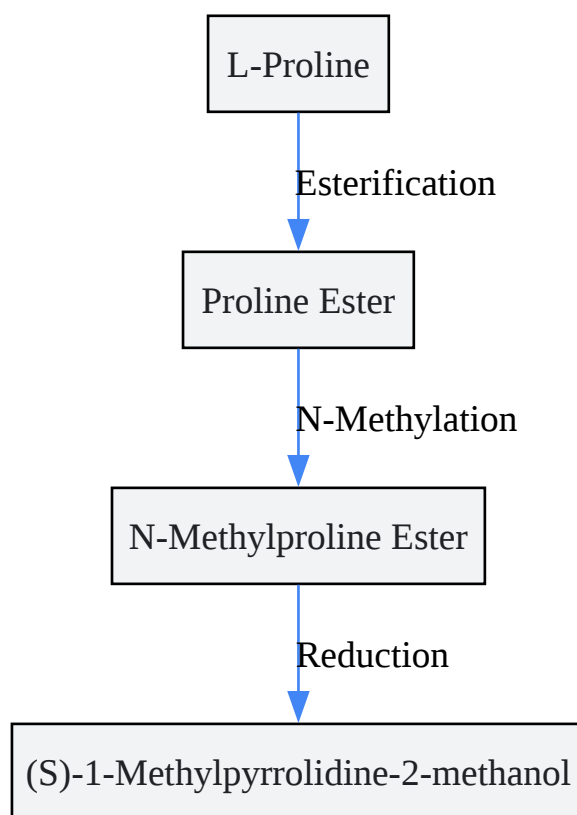
- **Esterification:** L-proline is first protected as its methyl or ethyl ester to prevent side reactions of the carboxylic acid. This is typically achieved by reacting L-proline with the corresponding alcohol in the presence of a catalyst like thionyl chloride or a strong acid.
- **N-Methylation:** The secondary amine of the proline ester is then methylated. A common method is the Eschweiler-Clarke reaction, which involves treating the proline ester with formaldehyde and formic acid. This reductive amination is highly efficient and avoids over-methylation.
- **Reduction of the Ester:** The final step is the reduction of the ester group to the primary alcohol. This is most effectively carried out using a powerful reducing agent such as lithium

aluminum hydride (LiAlH_4) in an anhydrous ether solvent like THF.

Causality Behind Experimental Choices:

- Esterification: The protection of the carboxylic acid is crucial as LiAlH_4 would otherwise reduce it to the alcohol, leading to the formation of a diol.
- Eschweiler-Clarke Reaction: This method is favored for its mild conditions and high selectivity for mono-methylation, preventing the formation of a quaternary ammonium salt.
- LiAlH_4 Reduction: While other reducing agents exist, LiAlH_4 is highly effective for the reduction of esters to alcohols and is a standard choice in industrial-scale synthesis.

Diagram: Synthetic Workflow from L-Proline



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Caption: Synthetic pathway from L-proline.

Asymmetric Synthesis

While the chiral pool approach is dominant, asymmetric synthesis methods, such as the asymmetric reduction of a ketone precursor, can also be employed. These methods are often more expensive but can provide access to either enantiomer from a common achiral starting material.

Leading Commercial Suppliers and Quality Considerations

A number of reputable chemical suppliers offer enantiomerically pure **1-Methylpyrrolidine-2-methanol**. When selecting a supplier, researchers and drug development professionals must consider not only the price but also the quality of the material, the supporting documentation provided, and the supplier's reliability.

Table: Comparison of Leading Commercial Suppliers

Supplier	Product Numbers ((R) / (S))	Stated Enantiomeric Purity (ee%)	Stated Chemical Purity (%)	Analytical Data Provided
Sigma-Aldrich (Merck)	394333 / 394325	≥98%	≥98%	Certificate of Analysis (CoA) with NMR, GC, and Chiral HPLC data.
TCI (Tokyo Chemical Industry)	M1584 / M1583	>98.0%	>98.0% (GC)	CoA with GC and Chiral HPLC data.
Alfa Aesar (Thermo Fisher Scientific)	L14619 / A14618	99%	99%	CoA with purity by GC.
J&K Scientific	568181 / 568173	98%	98%	CoA available upon request.

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is crucial to request a lot-specific Certificate of Analysis before purchase.

Analytical Characterization: A Self-Validating System

The trustworthiness of a supplier is directly linked to the comprehensiveness and transparency of their analytical data. A robust analytical package for enantiomerically pure **1-Methylpyrrolidine-2-methanol** should include the following:

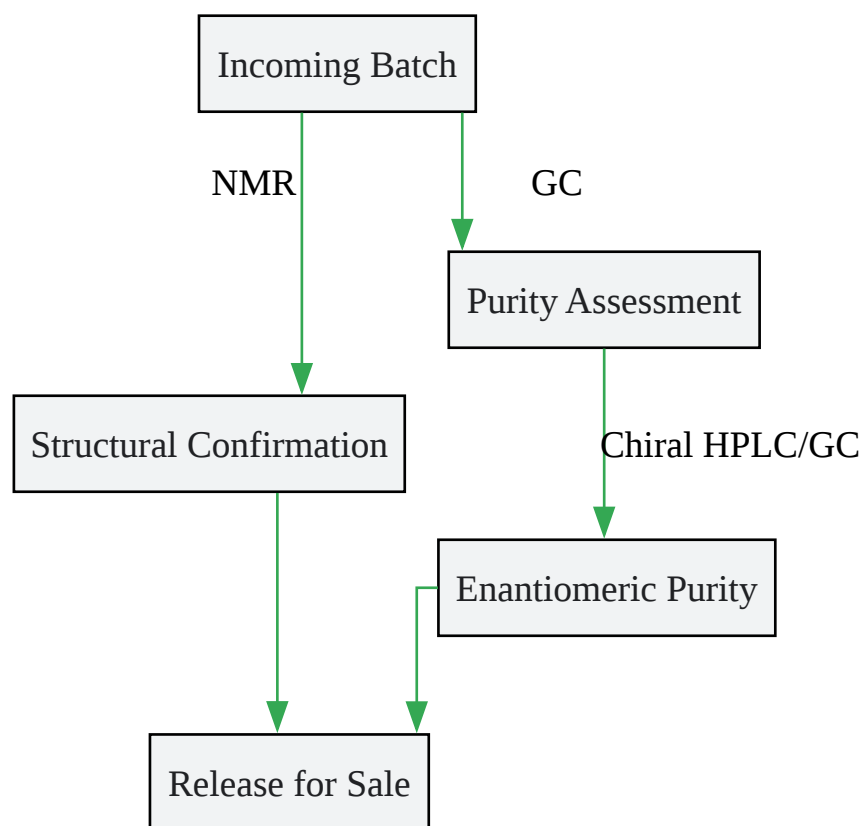
Determination of Chemical Purity

- Gas Chromatography (GC): Due to the volatility of **1-Methylpyrrolidine-2-methanol**, GC is the preferred method for assessing chemical purity. A standard flame ionization detector (FID) provides excellent sensitivity for organic compounds. The resulting chromatogram should show a single major peak corresponding to the product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected structure, and the absence of significant impurity peaks should be verified.

Determination of Enantiomeric Purity (Enantiomeric Excess - ee)

- Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess of a chiral compound. The sample is passed through a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. The ratio of the peak areas for the two enantiomers allows for the precise calculation of the ee.
- Chiral Gas Chromatography (Chiral GC): Similar to Chiral HPLC, this technique uses a chiral stationary phase in a gas chromatograph to separate the enantiomers.

Diagram: Analytical Workflow for Quality Control



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Caption: Quality control workflow for commercial supply.

Practical Considerations for Researchers

- **Storage and Handling:** **1-Methylpyrrolidine-2-methanol** is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
- **Solvent Compatibility:** It is miscible with water and most common organic solvents.
- **Safety:** It is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

The selection of a commercial supplier for enantiomerically pure **1-Methylpyrrolidine-2-methanol** is a critical decision that can impact the success of research and development projects. By understanding the synthetic routes, demanding comprehensive analytical data, and considering the supplier's reputation for quality and consistency, researchers and drug development professionals can ensure a reliable supply of this essential chiral building block. Always insist on a lot-specific Certificate of Analysis to verify that the material meets the stringent requirements of your application.

- To cite this document: BenchChem. [Commercial suppliers of enantiomerically pure 1-Methylpyrrolidine-2-methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7805420#commercial-suppliers-of-enantiomerically-pure-1-methylpyrrolidine-2-methanol>]

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